

Inhoffen-Lythgoe Diol: A Technical Guide to its Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Inhoffen-Lythgoe diol, formally known as (1R,3aR,4S,7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol, is a crucial chiral building block in synthetic organic chemistry. Its significance stems primarily from its role as a key intermediate in the total synthesis of Vitamin D and its analogues. This technical guide provides an in-depth overview of the physical and chemical properties of the Inhoffen-Lythgoe diol, along with detailed experimental protocols for its synthesis and characterization, catering to the needs of researchers and professionals in the field of drug development and organic synthesis.

Physical and Chemical Properties

The fundamental physical and chemical properties of the Inhoffen-Lythgoe diol are summarized below. It is important to note that while some properties have been experimentally determined and reported in the literature, others, such as the melting and boiling points, are computational predictions.

Table 1: Physical and Chemical Properties of Inhoffen-Lythgoe Diol



Property	Value	Source	
Molecular Formula	C13H24O2	PubChem[1]	
Molecular Weight	212.33 g/mol	PubChem[1]	
IUPAC Name	(1R,3aR,4S,7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol	PubChem[1]	
InChI Key	FUBPRYXDIHQLGH- NAWOPXAZSA-N	PubChem[1]	
Canonical SMILES	CINVALID-LINK [C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C	PubChem[1]	
CAS Number	64190-52-9	PubChem[1]	
Appearance	Not explicitly reported, likely a white to off-white solid	General knowledge	
Melting Point	139.5 °C (Predicted)	PubChem[1]	
Boiling Point	332.6 °C at 760 mmHg (Predicted)	PubChem[1]	
Solubility	Soluble in methanol, dichloromethane, and other common organic solvents.	[2][3]	
XLogP3	2.6 PubChem[1]		

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of the Inhoffen-Lythgoe diol. The following tables summarize the key ¹H and ¹³C NMR spectral data as reported in the literature.



Table 2: ¹H NMR Spectral Data of Inhoffen-Lythgoe Diol

(in CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.07	br s	1H	H-4
3.68	dd, J = 10.5, 3.0 Hz	1H	H-1'a
3.48	dd, J = 10.5, 7.0 Hz	1H	H-1'b
2.05 - 1.95	m	2H	
1.90 - 1.10	m	11H	
0.96	d, J = 6.5 Hz	3H	C-2' Me
0.94	S	3H	C-7a Me

Data sourced from the supplementary information of Stambulyan and Minehan, 2016.[2]

Table 3: ¹³C NMR Spectral Data of Inhoffen-Lythgoe Diol (in CDCl₃)



Chemical Shift (ppm)	Assignment
68.6	C-4
67.8	C-1'
52.8	C-7a
42.1	C-3a
41.8	C-1
40.3	C-5
37.5	C-2'
33.8	C-7
27.0	C-6
23.1	C-3
17.6	C-2
17.1	C-2' Me
13.7	C-7a Me

Data sourced from the supplementary information of Stambulyan and Minehan, 2016.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the Inhoffen-Lythgoe diol from Vitamin D₂. This procedure is adapted from the work of Stambulyan and Minehan, 2016.[2][3]

Synthesis of Inhoffen-Lythgoe Diol from Vitamin D2

This synthesis involves a multi-step process beginning with the oxidative cleavage of Vitamin D₂.

Step 1: Ozonolysis of Vitamin D2



- A solution of Vitamin D₂ (1.0 g, 2.52 mmol) in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (50 mL) is cooled to -78 °C.
- Ozone is bubbled through the solution until a persistent blue color is observed.
- The solution is then purged with oxygen to remove excess ozone.
- Sodium borohydride (NaBH₄) (0.38 g, 10.1 mmol) is added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for 20 minutes.
- The reaction is quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl).
- The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

Step 2: Dihydroxylation and Oxidative Cleavage

- The crude product from the previous step is dissolved in a mixture of acetone and water (10:1, 55 mL).
- N-methylmorpholine N-oxide (NMO) (0.88 g, 7.56 mmol) and a 4% aqueous solution of osmium tetroxide (OsO₄) (0.6 mL, 0.025 mmol) are added sequentially.
- The reaction mixture is stirred at room temperature for 5 hours.
- The reaction is quenched with a saturated aqueous solution of sodium bisulfite (NaHSO₃).
- The mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
- The resulting crude diol is dissolved in a 1:1 mixture of dioxane and water (50 mL).
- Potassium periodate (KIO₄) (1.16 g, 5.04 mmol) is added, and the mixture is stirred at room temperature for 3 hours.
- The reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.



Step 3: Reduction to Inhoffen-Lythgoe Diol

- The crude product from the previous step is dissolved in methanol (25 mL).
- Sodium borohydride (0.19 g, 5.04 mmol) is added portion-wise at 0 °C.
- The reaction mixture is stirred for 30 minutes at room temperature.
- The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure.
- The residue is partitioned between water and CH₂Cl₂.
- The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
- The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure Inhoffen-Lythgoe diol.[2][3]

Chemical Reactivity and Applications

The Inhoffen-Lythgoe diol is a versatile intermediate, primarily utilized for its well-defined stereochemistry which serves as a foundation for constructing more complex molecules. Its primary and secondary alcohol functionalities allow for selective protection and further functionalization.

A significant application is its use as a precursor in the synthesis of hortonones, a class of natural products.[2][3] The synthetic pathway from the Inhoffen-Lythgoe diol to a key intermediate ketone is outlined below.

Conversion to an Intermediate Ketone

- Selective Tosylation: The primary alcohol of the Inhoffen-Lythgoe diol is selectively tosylated using tosyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane.
- Reduction of the Tosylate: The resulting tosylate is then reduced to a methyl group using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like



tetrahydrofuran (THF).

• Oxidation of the Secondary Alcohol: The remaining secondary alcohol is oxidized to a ketone using an oxidizing agent like Dess-Martin periodinane in dichloromethane.[2][3]

This sequence highlights the differential reactivity of the two hydroxyl groups, a key feature of the diol's chemical utility.

Mandatory Visualizations Logical Relationship in the Synthesis of InhoffenLythgoe Diol



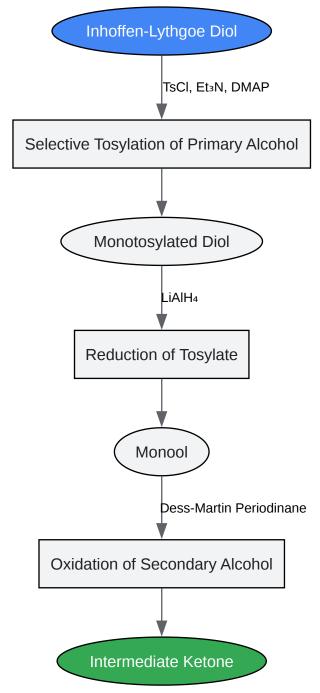
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Conversion to Intermediate Ketone



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